2-Bromo-5-phenylfuran
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-phenylfuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWBNJSCJKKCEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Halogenated Furan Derivatives in Heterocyclic Chemistry
Halogenated furans, a class of organic compounds featuring a five-membered aromatic ring containing one oxygen atom and at least one halogen substituent, are of significant interest in heterocyclic chemistry. The furan (B31954) ring itself is a fundamental heterocyclic structure found in a vast array of natural products and pharmacologically active compounds. The introduction of a halogen atom onto the furan nucleus dramatically influences its chemical reactivity and physical properties.
The presence of a halogen, such as bromine, chlorine, or iodine, imparts a unique reactivity profile to the furan ring. researchgate.net Halogen atoms are good leaving groups in various transition metal-catalyzed cross-coupling reactions, making halogenated furans valuable building blocks for the synthesis of more complex molecules. acs.org Furthermore, the electronegativity and size of the halogen atom can modulate the electron density of the furan ring, influencing its susceptibility to nucleophilic and electrophilic attack. nih.gov This "halogen effect" can also impact the rate and outcome of cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netresearchgate.net
The position of the halogen on the furan ring is also crucial. For instance, the reactivity of a halogen at the 2- or 5-position is generally higher than at the 3- or 4-position due to the electronic nature of the furan ring. psu.edu This regioselectivity allows for precise control over subsequent chemical transformations. The study of simple halogen derivatives of furan has a long history, with early work focusing on their preparation and fundamental properties. acs.orgacs.org Over time, the synthetic utility of these compounds has become increasingly apparent, leading to the development of a rich and diverse chemistry.
Significance of 2 Bromo 5 Phenylfuran As a Versatile Synthetic Intermediate
Within the family of halogenated furans, 2-Bromo-5-phenylfuran stands out as a particularly versatile and valuable synthetic intermediate. smolecule.com Its structure, featuring a bromine atom at the 2-position and a phenyl group at the 5-position, provides two distinct points for chemical modification.
The bromine atom serves as a handle for a wide range of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. smolecule.comwikipedia.orgunishivaji.ac.inorganic-chemistry.org These powerful carbon-carbon bond-forming reactions allow for the introduction of a vast array of substituents at the 2-position of the furan (B31954) ring. For example, Suzuki-Miyaura coupling with various aryl boronic acids provides access to a diverse library of 2,5-diaryl-substituted furans. sci-hub.senih.gov Similarly, the Sonogashira coupling enables the introduction of acetylenic moieties, while the Heck reaction allows for the attachment of vinyl groups. wikipedia.orgunishivaji.ac.inorganic-chemistry.org
The synthetic utility of this compound is underscored by its application in the synthesis of a wide range of target molecules, including pharmaceuticals, agrochemicals, and materials with unique electronic and optical properties. smolecule.com For instance, derivatives of this compound have been investigated for their potential biological activities.
Below is a table summarizing some of the key reactions involving this compound:
| Reaction Type | Reagents | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst, Base | 2-Aryl-5-phenylfurans |
| Sonogashira Coupling | Terminal alkyne, Palladium catalyst, Copper co-catalyst, Base | 2-Alkynyl-5-phenylfurans |
| Heck Reaction | Alkene, Palladium catalyst, Base | 2-Alkenyl-5-phenylfurans |
| Nucleophilic Substitution | Nucleophile (e.g., sodium methoxide) | 2-Substituted-5-phenylfurans |
Evolution of Research Trajectories Pertaining to Halogenated Furan Chemistry
Regiospecific Bromination Techniques for Furan Scaffolds
Achieving regiospecific bromination of the furan ring is critical for the synthesis of this compound. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution, with the C2 and C5 positions being the most reactive. When the C5 position is occupied by a phenyl group, electrophilic attack is strongly directed to the C2 position.
Direct halogenation is a primary method for introducing a bromine atom onto the furan scaffold. N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of electron-rich aromatic systems like furan. masterorganicchemistry.com It serves as a convenient and solid source of electrophilic bromine, often leading to cleaner reactions compared to liquid bromine (Br₂). masterorganicchemistry.com The reaction of 5-phenylfuran with NBS typically proceeds with high regioselectivity, yielding this compound. This selectivity is driven by the directing effect of the C5-phenyl group and the inherent reactivity of the α-position of the furan ring. smolecule.comaskfilo.com
The bromination of furan rings can be optimized by carefully selecting the reaction conditions. For instance, studies on the bromination of fraxinellone, a natural product containing a furan ring, showed that different brominating agents and conditions could selectively produce mono- or dibrominated products. nih.govresearchgate.net While specific conditions for 5-phenylfuran were not detailed, the principles apply. The choice of solvent, temperature, and the specific brominating agent (e.g., NBS, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH)) are crucial factors in controlling the reaction's outcome and yield. nih.govresearchgate.net
Table 1: Reagents for Direct Bromination of Furan Rings This table is illustrative of common brominating agents for furan scaffolds based on available literature.
| Reagent | Substrate Example | Key Observation | Reference |
| N-Bromosuccinimide (NBS) | Furan | Typically brominates at the 2-position. | askfilo.com |
| N-Bromosuccinimide (NBS) | Fraxinellone | Used for selective bromination. | nih.gov |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Fraxinellone | Can lead to dibromination in excellent yield. | nih.gov |
Indirect Bromination Approaches via Organometallic Intermediates
Indirect bromination offers an alternative, highly regioselective route that involves the formation of an organometallic intermediate. This method typically begins with the deprotonation of the furan ring at the most acidic position (C2) using a strong organometallic base, such as n-butyllithium (n-BuLi), to form a furyl-lithium species. This intermediate is then quenched with an electrophilic bromine source, like molecular bromine (Br₂) or carbon tetrabromide (CBr₄), to introduce the bromine atom precisely at the desired position.
Synthesis of 5-Phenylfuran Derivatives as Precursors to this compound
The construction of the 5-phenylfuran core is the foundational step in the synthesis of the target compound. Modern synthetic chemistry favors cross-coupling reactions for their efficiency and versatility in forming carbon-carbon bonds.
The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organohalide. wikipedia.orglibretexts.org This reaction is exceptionally effective for synthesizing 5-phenylfuran derivatives. A common strategy involves coupling a furan-based boronic acid or boronic ester with a phenyl halide, or conversely, a phenylboronic acid with a halogenated furan. mdpi.comrsc.org
For example, 5-phenyl-2-furaldehyde (B76939) can be synthesized in high yield by the Suzuki coupling of 5-bromo-2-furaldehyde (B32451) with phenylboronic acid. rsc.org Similarly, various substituted 5-phenylfuran derivatives have been prepared by reacting (5-formylfuran-2-yl)boronic acid with substituted iodobenzenes. mdpi.com The reaction typically employs a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like sodium carbonate or cesium fluoride (B91410) in a suitable solvent system. researchgate.net The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield and rate. libretexts.org
Table 2: Examples of Suzuki-Miyaura Coupling for 5-Phenylfuran Synthesis
| Furan Component | Phenyl Component | Catalyst | Base | Yield | Reference |
| 5-Bromo-2-furaldehyde | Phenylboronic acid | Not specified | Not specified | 86% | rsc.org |
| (5-Formylfuran-2-yl)boronic acid | Substituted iodobenzenes | Pd(PPh₃)₄ | Na₂CO₃ | 75-92% | |
| Furan | Bromobenzene | Pd(PPh₃)₄ / ZnCl₂ | n-BuLi | 81% | prepchem.com |
Cycloaddition Reactions in Phenylfuran Synthesis
Cycloaddition reactions provide another pathway to furan rings, although they are less commonly cited specifically for 5-phenylfuran synthesis compared to cross-coupling methods. The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis. pageplace.deuc.pt In principle, a substituted oxazole (B20620) can react as a diene with a dienophile, followed by a retro-Diels-Alder reaction to extrude a small molecule and form the furan ring.
Optimization of Reaction Conditions and Yield for this compound Synthesis
For the Suzuki-Miyaura coupling step, optimization involves screening various palladium catalysts, ligands, bases, and solvents. mdpi.com For example, studies on furan synthesis have shown that catalysts like PdCl₂(CH₃CN)₂ can be highly effective, and the choice of base (e.g., K₂CO₃) and solvent (e.g., dioxane) significantly impacts the yield. mdpi.com Temperature is another critical parameter; while some couplings proceed at room temperature, others require heating to achieve a reasonable reaction rate and yield. researchgate.net
In the subsequent bromination step, optimization focuses on controlling the regioselectivity and preventing over-bromination. The molar ratio of the brominating agent (e.g., NBS) to the 5-phenylfuran substrate is a key variable. nih.gov Using a slight excess of NBS can ensure full conversion of the starting material, but a large excess could lead to the formation of dibrominated byproducts. The reaction temperature must also be controlled; low temperatures can enhance selectivity, while higher temperatures might be needed to drive the reaction to completion. nih.govresearchgate.net A study on the synthesis of 2-(halomethyl)-5-phenylfuran demonstrated that optimizing parameters like reaction time and temperature in a microflow reactor could lead to a near-quantitative yield (97%) and suppress undesired side reactions. rsc.org This highlights the importance of fine-tuning reaction parameters to achieve high efficiency in furan chemistry. rsc.org
Table 3: Factors for Optimization in Furan Synthesis
| Parameter | Influence on Reaction | Example Context | Reference |
| Catalyst | Affects reaction rate and efficiency. | PdCl₂(CH₃CN)₂ found to be highly effective for furan synthesis. | mdpi.com |
| Solvent | Influences solubility and reactivity. | Ethanol was found to be the preeminent solvent in a model reaction. | researchgate.net |
| Base | Activates the organoboron species in Suzuki coupling. | K₂CO₃ is a common and effective base. | mdpi.com |
| Temperature | Affects reaction rate and selectivity. | Reflux conditions significantly improved yield compared to room temperature. | researchgate.net |
| Reagent Stoichiometry | Controls conversion and byproduct formation. | Adjusting reactant amounts led to higher yields. | researchgate.net |
| Reaction Time | Determines the extent of reaction completion. | Extending reaction time did not always improve yield, indicating an optimal duration. | researchgate.netrsc.org |
Green Chemistry Principles and Sustainable Routes in the Synthesis of this compound and its Precursors
The synthesis of this compound and its furan-containing precursors is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of renewable resources, and implementation of safer chemical processes.
A primary tenet of green chemistry is the use of renewable feedstocks. The furan ring, a core component of this compound, can be derived from biomass. For instance, furan derivatives like 5-hydroxymethylfurfural (B1680220) (5-HMF) and 2-furfural (2-F) are produced through the acid-catalyzed dehydration of plant-based saccharides. uliege.be This approach inherently satisfies the green principles of utilizing renewable materials and maximizing atom economy, which seeks to incorporate the maximum amount of starting material into the final product. uliege.be The oxidation of furfural, another biomass-derived chemical, using environmentally benign reagents like hydrogen peroxide and acetic acid, represents another sustainable route to furan-based building blocks. researchgate.net
The choice of catalyst is another critical aspect of sustainable synthesis. Research has demonstrated the use of heterogeneous nanocatalysts, such as copper(II) Schiff-base complexes immobilized on silica, for the synthesis of precursors like 2-(5-substituted phenyl)furan-2-carboxaldehyde. researchgate.net These catalysts are advantageous as they are easily separated from the reaction mixture and can often be recycled, reducing waste. In a novel approach, natural biocatalysts have also been employed; for example, the juice of Iranian seedless barberry has been used effectively in the three-component condensation reaction to produce 3,4,5-substituted furan-2(5H)-ones, offering an eco-friendly and simple alternative to conventional chemical reagents. researchgate.net
Furthermore, synthetic strategies are being developed to avoid hazardous reagents and transition metals. A notable example is the transition-metal-free synthesis of 2,5-diaryl furans, which are precursors and analogues of this compound. This method involves an oxidation-dehydration sequence that uses singlet oxygen for oxidation and the Appel reagent for dehydration under ambient, metal-free conditions. acs.orgnih.gov This not only circumvents the use of toxic heavy metals but also reduces waste and enhances safety. acs.org
Table 1: Overview of Green Synthetic Approaches for Furan Derivatives
| Precursor/Derivative | Green Chemistry Principle | Methodology | Key Advantages | Reference |
|---|---|---|---|---|
| Furan derivatives (5-HMF, 2-F) | Use of Renewable Feedstocks | Acid-catalyzed dehydration of monosaccharides. | Derived from plant biomass, high atom economy. | uliege.be |
| γ-crotonolactone | Use of Safer Reagents | Furfural oxidation with hydrogen peroxide and acetic acid. | Avoids toxic reagents, mild reaction conditions. | researchgate.net |
| 5-Phenylfuran-2-carbaldehyde derivatives | Recyclable Catalysis | Synthesis using a heterogeneous Cu(II) nanocatalyst. | Easy catalyst separation and potential for reuse. | researchgate.net |
| Substituted furan-2(5H)-ones | Biocatalysis | Three-component condensation using barberry juice as a catalyst. | Environmentally benign, simple operation, less waste. | researchgate.net |
| 2,5-Diaryl furans | Transition-Metal-Free Synthesis | Oxidation with singlet oxygen followed by Appel dehydration. | Eliminates heavy metal catalysts, reduces waste. | acs.orgnih.gov |
Continuous-Flow Synthesis of this compound and Related Derivatives
Continuous-flow synthesis has emerged as a powerful technology for the production of this compound and its derivatives, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. rsc.org This approach is particularly beneficial for managing reactions that involve unstable intermediates or hazardous reagents.
The direct bromination of 5-phenylfuran to produce this compound can be effectively managed in continuous-flow reactors. smolecule.com In industrial settings, this method allows for precise control over reaction parameters like temperature and pressure, ensuring consistent product quality and high yields. smolecule.com
For more complex syntheses, such as for 2,5-diaryl furans, a telescoped continuous-flow process has been developed. acs.orgnih.gov This system streamlines a multi-step sequence by combining a photooxidation step with a subsequent dehydration step in-flow, eliminating the need to isolate the often unstable endoperoxide intermediate. acs.orgnih.gov This method not only improves safety but also leads to a significant increase in isolated yields—in some cases, a 27% average increase compared to sequential batch processing. acs.org
Microflow technology is especially adept at handling highly reactive and unstable intermediates. For example, the synthesis of various 2,5-disubstituted furans has been achieved through the in situ generation of 5-aryl-2-(halomethyl) furan in a microflow reactor. rsc.org This technique suppresses common side reactions like dimerization and ring-opening that plague batch syntheses, resulting in higher yields of the desired products. rsc.org An integrated, two-step continuous process has been demonstrated for the synthesis of 2-bromo-5-(3-(bromomethyl)phenyl)furan, a related derivative. The process involves an initial HBr-mediated reaction in a microflow reactor followed by a Br₂-mediated bromination in a photochemical reactor, showcasing the versatility of flow chemistry.
Table 2: Comparison of Batch vs. Continuous-Flow Synthesis for Furan Derivatives
| Compound | Method | Key Parameters | Yield | Advantages of Flow | Reference |
|---|---|---|---|---|---|
| 2,5-Diphenylfuran | Batch (Two-step) | N/A | 53% (calculated) | - | acs.org |
| 2,5-Diphenylfuran | Continuous-Flow (Telescoped) | 1 mmol scale | 77% | Higher yield, avoids isolation of unstable intermediate. | acs.org |
| Unsymmetrical 2,5-diaryl furan (9i) | Batch (Sequential) | N/A | 21% | - | acs.org |
| Unsymmetrical 2,5-diaryl furan (9i) | Continuous-Flow | N/A | 40% | Significantly improved yield. | acs.org |
| 2-Bromo-5-(3-(bromomethyl)phenyl)furan | Continuous-Flow (Step 1) | Residence Time: 10s, Temp: 40°C | 85% | Rapid reaction, high efficiency. | |
| Various 2,5-disubstituted furans | Microflow Reactor | In situ generation of reactive intermediate | Good to high yields (64-90%) | Suppresses undesired side reactions. | rsc.org |
Cross-Coupling Reactions Involving the Bromine Moiety of this compound
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The electron-rich nature of the furan ring and the reactivity of the C-Br bond facilitate a variety of coupling processes.
The Suzuki-Miyaura coupling is one of the most powerful methods for constructing biaryl structures. In this reaction, this compound is coupled with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. scirp.org The reaction demonstrates high functional group tolerance and often proceeds with high yields.
The catalytic cycle generally begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound to form a Pd(II) intermediate. This is followed by transmetalation with the organoboron species (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. scirp.org
Research on analogous systems, such as the coupling of other aryl bromides or bromofurans, provides insight into the typical conditions. mdpi.commdpi.com For instance, the synthesis of 2-(2-arylethenyl)-5-arylfurans has been achieved through a regioselective Suzuki reaction at the furan moiety of 2-(2-bromo-2-nitroethenyl)-5-bromofuran. thieme-connect.com The reaction of 5-bromo-2-furaldehyde with phenylboronic acid is also a well-established procedure to form the corresponding 5-phenyl-2-furaldehyde. rsc.org
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Toluene/H₂O | 90 | Good to Excellent | thieme-connect.com |
| Pd(OAc)₂ | None | K₂CO₃ | EtOH/H₂O | 80 | Moderate | mdpi.com |
| PdCl₂(dppf) | dppf | K₂CO₃ | N/A | N/A | N/A | nih.gov |
| Newly Developed Pd(II) Complex | N/A | K₂CO₃ | EtOH/H₂O | 80 | 97 | mdpi.com |
This table presents representative conditions for Suzuki-Miyaura couplings based on analogous bromo-aryl compounds. The specific yield for this compound would depend on the specific boronic acid and precise conditions used.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. For this compound, this reaction provides a direct route to 2-alkynyl-5-phenylfurans, which are valuable intermediates in organic synthesis. The reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of an amine base such as triethylamine (B128534) (Et₃N). chemrxiv.org
The mechanism involves a palladium catalytic cycle, similar to other cross-couplings, and a copper cycle. The palladium catalyst activates the C-Br bond, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Research Finding | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | 50 | Efficient coupling of β-bromovinylaldehydes with ethynyl (B1212043) benzene. | chemrxiv.org |
| Pd(OAc)₂ | None | N/A | N/A | N/A | General review on palladium-catalyzed alkynylation. | nih.gov |
This table illustrates typical conditions for Sonogashira couplings. The reaction provides a direct pathway to functionalized alkynylfurans.
The Stille coupling involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium. This compound can be effectively coupled with various organotin compounds (e.g., vinyl-, aryl-, or alkylstannanes) to form new C-C bonds. A common catalyst for this reaction is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. scirp.org Although often highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.
The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.
The Negishi coupling provides a powerful and versatile method for C(sp²)-C(sp²), C(sp²)-C(sp³), and other carbon-carbon bond formations. This reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. nih.gov this compound can be coupled with various organozinc halides (R-Zn-X) in the presence of a palladium or nickel catalyst. nih.gov
A significant advantage is the ability to perform these reactions under mild conditions, sometimes at room temperature. organic-chemistry.org Furthermore, modern protocols allow for the in situ generation of organozinc reagents from organic halides and zinc dust, often activated by LiCl, which avoids the manipulation of sensitive organometallic compounds. nih.gov
| Catalyst System | Reagent Type | Key Features | Reference |
| NiCl₂glyme / (i-Pr)-Pybox | Alkylzinc reagents | Catalyzes cross-coupling of racemic α-bromo amides stereoconvergently. | orgsyn.org |
| Pd(0) / PEPPSI | In situ generated arylzinc reagents | Avoids isolation of organozinc reagents; couples with aryl chlorides, bromides, and triflates. | nih.gov |
| Pd catalyst / Nonionic amphiphile | Alkyl iodides/Aryl bromides with Zn powder | Reaction proceeds in water at room temperature. | organic-chemistry.org |
| Ni/pybox catalyst | Arylzinc reagents | Achieves enantioselective cross-couplings of racemic α-bromoketones. | nih.gov |
This table summarizes various Negishi and zinc-mediated coupling strategies applicable to substrates like this compound.
As an alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents, direct arylation via C-H activation has emerged as a more atom-economical strategy. rsc.org In this approach, a C-H bond is directly converted into a C-C bond. While this compound's most reactive site is the C-Br bond, C-H activation strategies are highly relevant for the synthesis of related compounds. For example, phenylfuran could be directly brominated or arylated.
Palladium-catalyzed direct arylation of furan derivatives with aryl triflates has been shown to be effective, typically using a system like Pd(OAc)₂ with a phosphine (B1218219) ligand and a base such as potassium acetate (B1210297) (KOAc) in a polar aprotic solvent like DMF. researchgate.net These reactions are often regioselective, targeting the electron-rich positions of the furan ring (C2 or C5). The development of C-H functionalization continues to provide novel synthetic routes to complex furan-containing molecules. nih.govbeilstein-journals.org
Nucleophilic Substitution Reactions at the Brominated Position
While palladium-catalyzed reactions are the most common route for functionalizing the C-Br bond of this compound, direct nucleophilic substitution is also a possible pathway, particularly with strong nucleophiles. The bromine atom on the electron-rich furan ring can be displaced by various nucleophiles.
These reactions can proceed through different mechanisms, including an SₙAr-type pathway (nucleophilic aromatic substitution) or metal-catalyzed processes. For instance, nucleophiles such as amines, thiols, or alkoxides can replace the bromine atom to yield functionalized 5-phenylfuran derivatives. Cascade reactions involving an initial Michael addition followed by an intramolecular nucleophilic substitution on a related furan system have also been reported to produce highly functionalized furans regioselectively. rsc.orgresearchgate.net Recent advancements using microflow technology have enabled the rapid synthesis of 2,5-disubstituted furans via nucleophilic substitution on highly reactive 5-aryl-2-(halomethyl)furan intermediates, highlighting the utility of this class of reactions. rsc.orgresearchgate.net
Electrophilic Aromatic Substitution (EAS) on the Furan and Phenyl Rings of this compound
The furan ring is an electron-rich aromatic system, making it significantly more susceptible to electrophilic attack than benzene. pearson.comnumberanalytics.comucalgary.ca The oxygen atom in the furan ring donates electron density, enhancing its reactivity, particularly at the 2- and 5-positions. numberanalytics.comchemicalbook.com This increased reactivity is so pronounced that electrophilic reactions in furan can be orders of magnitude faster than in benzene. chemicalbook.com
In this compound, the furan ring is substituted at the 2-position with a bromine atom and at the 5-position with a phenyl group. The phenyl group is less reactive towards electrophiles than the furan ring. The bromine atom is a deactivating group, meaning it withdraws electron density and slows down the rate of electrophilic substitution. However, it is an ortho-, para- director. In this case, the bromine is at the 2-position, and the phenyl group is at the 5-position. The remaining open positions on the furan ring are the 3- and 4-positions.
Given the activating nature of the furan ring's oxygen and the directing effects of the existing substituents, electrophilic attack is most likely to occur at the vacant 3- or 4-positions of the furan ring. The phenyl group, being less activated than the furan ring, would likely only undergo substitution under more forcing conditions. The substitution pattern on the phenyl ring would be directed by the furan substituent, which is generally considered ortho- and para-directing.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration is typically carried out with a mixture of nitric acid and acetic anhydride. numberanalytics.com Bromination can be achieved using bromine in a suitable solvent, often with a catalyst like iron(III) bromide. numberanalytics.comminia.edu.eg The reactivity of the furan ring means that milder conditions are often sufficient compared to those required for benzene. pearson.com
Lithiation and Subsequent Quenching Reactions of this compound
Lithiation, the replacement of a hydrogen atom with a lithium atom, is a powerful tool for functionalizing aromatic and heteroaromatic compounds. This is typically achieved using organolithium reagents like n-butyllithium (n-BuLi). The resulting organolithium species can then be treated with various electrophiles to introduce a wide range of functional groups. researchgate.net
In the case of furan and its derivatives, lithiation can occur at different positions depending on the substituents present. For unsubstituted furan, deprotonation with a strong base like Bu3MgLi in THF has been shown to occur, and the resulting species can be trapped with electrophiles. researchgate.net For substituted furans, the regioselectivity of lithiation is influenced by the electronic and steric properties of the substituents. For instance, some substituents can direct the lithiation to an adjacent (ortho) position. uoc.gr
For this compound, there are two main possibilities for lithiation: halogen-metal exchange at the C-2 position or deprotonation at one of the vacant C-H positions on the furan or phenyl ring. Halogen-metal exchange is a common reaction for aryl bromides when treated with alkyllithium reagents. This would result in the formation of 2-lithio-5-phenylfuran.
Alternatively, direct deprotonation could occur. The acidity of the protons on the furan ring is influenced by the substituents. The proton at the 5-position of furan is generally the most acidic. scholaris.ca However, in this compound, this position is occupied by the phenyl group. The relative acidities of the remaining protons on the furan and phenyl rings would determine the site of deprotonation.
Once the lithiated species is formed, it can be quenched with a variety of electrophiles. This allows for the introduction of a wide range of functional groups, making it a versatile synthetic strategy. For example, quenching with an aldehyde or ketone would introduce a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide followed by an acidic workup would yield a carboxylic acid.
Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Ring of this compound
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. Furans can act as the diene component in these reactions. However, due to the aromatic character of the furan ring, they are generally less reactive as dienes compared to non-aromatic dienes like cyclopentadiene. rsc.orgresearchgate.net The Diels-Alder reaction with furan is often reversible, and the stability of the resulting cycloadduct can be a significant factor. mdpi.comnih.gov
The reactivity of the furan ring in Diels-Alder reactions is strongly influenced by its substituents. Electron-donating groups on the furan ring generally increase its reactivity, while electron-withdrawing groups decrease it. researchgate.netnih.gov In this compound, the bromine atom is an electron-withdrawing group, which would be expected to decrease the reactivity of the furan ring as a diene. The phenyl group's effect is more complex and can depend on the specific reaction conditions.
Regio- and Diastereoselectivity in Furan Diels-Alder Reactions
The regioselectivity of Diels-Alder reactions involving substituted furans is a key consideration. For 2-substituted furans reacting with unsymmetrical dienophiles, two regioisomeric products are possible. mdpi.com The outcome is often governed by a combination of electronic and steric factors. mdpi.comnih.gov Frontier molecular orbital (FMO) theory is a useful tool for predicting the regioselectivity, where the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is considered. nih.govwikipedia.org
Diastereoselectivity, specifically the formation of endo or exo products, is another important aspect. In many Diels-Alder reactions, the endo product is formed faster (kinetic control), but the exo product is more thermodynamically stable. wikipedia.orgmasterorganicchemistry.com For furan and its derivatives, the endo selectivity is often less pronounced than with other dienes, and the exo product is frequently favored under thermodynamic conditions. rsc.orgacs.org
Kinetic versus Thermodynamic Control in Cycloaddition Processes
The reversibility of the furan Diels-Alder reaction makes the distinction between kinetic and thermodynamic control particularly important. wikipedia.orgrsc.org At lower temperatures, the reaction is often under kinetic control, favoring the faster-forming product, which is typically the endo isomer. masterorganicchemistry.com At higher temperatures, the reaction can become reversible, allowing the system to reach equilibrium and favoring the more stable thermodynamic product, usually the exo isomer. wikipedia.orgmasterorganicchemistry.comrsc.org The specific conditions, including temperature, solvent, and reaction time, can therefore be used to influence the stereochemical outcome of the reaction. wikipedia.org
Intramolecular Diels-Alder Reactions of Furan Derivatives
The intramolecular Diels-Alder (IMDA) reaction of furan derivatives is a powerful strategy for the synthesis of complex polycyclic molecules. researchgate.netrsc.org In these reactions, the diene (furan) and the dienophile are part of the same molecule, connected by a tether. The success and stereochemical outcome of the IMDA reaction are highly dependent on the length and nature of this tether. cdnsciencepub.com These reactions have been successfully applied to the synthesis of various natural products and other complex targets. rsc.orgbeilstein-journals.org
Reactivity of Electron-Poor Furan Derivatives in Diels-Alder Couplings
As mentioned earlier, electron-withdrawing substituents on the furan ring generally decrease its reactivity in normal-electron-demand Diels-Alder reactions. researchgate.netnih.gov This is because these substituents lower the energy of the furan's HOMO, increasing the HOMO-LUMO energy gap with typical electron-deficient dienophiles. nih.gov Consequently, harsher reaction conditions, such as high temperatures or the use of Lewis acid catalysts, may be required to promote the reaction. mdpi.comnih.gov
However, these electron-poor furans can still undergo Diels-Alder reactions, particularly with highly reactive dienophiles. mdpi.com In some cases, the challenge is not just the slow reaction rate but also the unfavorable thermodynamics, with the reaction being less exergonic or even endergonic. nih.gov Despite these challenges, strategies have been developed to utilize electron-poor furans in Diels-Alder chemistry. mdpi.com
Ring-Opening and Rearrangement Reactions of the this compound Core
The furan ring, while aromatic, is susceptible to a variety of reactions that can lead to its opening or rearrangement, particularly under acidic conditions or during specific chemical transformations. For this compound, the inherent reactivity of the furan moiety is influenced by the presence of the bromo and phenyl substituents.
Furfuryl alcohol derivatives are known to undergo polymerization and furan ring-opening reactions when exposed to strong acids. rsc.org The protonation of the furan ring, especially when electron-releasing substituents are present, can generate reactive electrophiles that initiate these processes. pharmaguideline.com In the context of 2,5-disubstituted furans, strong Brønsted acids like HBr can protonate the furan oxygen, forming a highly electrophilic and unstable oxonium ion. rsc.org This intermediate is susceptible to nucleophilic attack which, if not controlled, can lead to undesired side reactions, including ring opening. rsc.org
While direct studies on the rearrangement of the this compound core are not extensively detailed, related transformations provide insight into potential pathways. For instance, at elevated temperatures, cycloadducts derived from furan reactions can undergo ring-opening and subsequent aromatization to form phenols. Furthermore, certain furanone derivatives, which can be accessed from furans, are known to undergo rearrangements. Flash vacuum thermolysis (FVT) of specific 3-benzylidenefuran-2(3H)-ones can lead to the formation of allenyl ketones, and in some cases, further cyclization can yield other aromatic systems. acs.org The presence of strongly electron-withdrawing groups on related acylallene systems has been shown to cause rearrangement to give 2-arylfurans. acs.org
In more complex systems incorporating a furan ring, acid-mediated ring opening towards a stabilized carbocation has been observed, which can sometimes lead to racemization or further rearrangement. uni-koeln.de
Investigation of Reaction Mechanisms and Transition States for this compound Transformations
The study of reaction mechanisms and the characterization of transition states are crucial for understanding and optimizing the transformations of this compound. Computational and experimental studies on related furan systems provide a framework for these investigations.
A plausible mechanism for Brønsted acid-mediated nucleophilic substitution on 2,5-disubstituted furans has been proposed. rsc.org This pathway involves the rapid conversion of the furan derivative to a corresponding oxonium ion intermediate. rsc.org The subsequent nucleophilic attack on this highly electrophilic species generates the product. rsc.org The use of microflow technology can suppress undesired side reactions like dimerization and ring opening by controlling the lifetime of these reactive intermediates. rsc.org
Plausible Brønsted Acid-Mediated Substitution Mechanism
| Step | Description | Key Intermediate |
|---|---|---|
| 1 | Rapid protonation of the furan ring by a strong acid (e.g., HBr). | Oxonium ion |
| 2 | Nucleophilic attack on the electrophilic oxonium ion. | Metastable alkyl bromide |
| 3 | Formation of the final substituted product. | 2,5-disubstituted furan |
This table is based on a proposed mechanism for related 2,5-disubstituted furans. rsc.org
Computational studies, often employing methods like density functional theory (DFT), are instrumental in elucidating these pathways. For example, calculations at the M06-2X/6-311+G(d,p) level of theory have been used to investigate the intermediates and transition states in the thermal rearrangements of furanone derivatives. acs.org These studies can determine the activation barriers for different potential routes, such as 1,5-hydrogen shifts versus consecutive 1,3-hydrogen migrations, thereby identifying the most likely reaction pathway. acs.org
In the context of cycloaddition reactions, such as the intramolecular Diels-Alder reaction of furan (IMDAF), understanding transition state energies is key. core.ac.uk For halogenated furan moieties, computational data has shown that frontier molecular orbital effects alone may not explain experimental reactivity, suggesting that a combination of factors, including positive charge stabilization in the transition state, steric effects, and dipolar interactions, controls the reaction outcome. core.ac.uk
Oxidation and Reduction Reactions Relevant to this compound Functional Groups
The functional groups of this compound, namely the furan ring itself, are subject to both oxidation and reduction, leading to a variety of derivatives. The specific outcome depends heavily on the reagents and conditions employed.
Oxidation Reactions
The furan ring in this compound can be oxidized, potentially leading to ring-opened products or modified heterocyclic structures. smolecule.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are capable of oxidizing the furan ring. smolecule.com The use of milder reagents such as sodium hypochlorite, hydrogen peroxide, or meta-chloroperbenzoic acid (m-CPBA) on the parent furan ring typically results in ring opening. pharmaguideline.com In a different transformation, the oxidation of 1,4-dienes (which can be precursors to furans) with singlet oxygen yields an intermediate endoperoxide; subsequent dehydration can then form the 2,5-diaryl furan structure. nih.gov
Reduction Reactions
The reduction of the furan ring in this compound can also be achieved, though it presents certain challenges. smolecule.com The complete reduction of a simple furan ring to its corresponding tetrahydrofuran (B95107) derivative without inducing ring-opening is often difficult. pharmaguideline.com However, partial reduction to dihydrofurans is possible; for example, the decomposition of furoic acid can yield dihydrofurans. pharmaguideline.com Catalytic hydrogenation using palladium on carbon is a typical method cited for the reduction of 2-phenylfuran (B99556), which can yield dihydro derivatives.
The table below summarizes common reagents used for the oxidation and reduction of furan systems, which are applicable to this compound.
Table of Common Oxidation and Reduction Reagents for Furan Derivatives
| Transformation | Reagent | Expected Product Type |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Oxidized furan ring smolecule.com |
| Oxidation | Chromium trioxide (CrO₃) | Oxidized furan ring smolecule.com |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Reduced furan ring |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Reduced furan ring |
Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 Phenylfuran and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution and in the solid state. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of proton (¹H) and carbon (¹³C) signals and provides a detailed map of the covalent framework.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum of 2-bromo-5-phenylfuran provides initial information about the electronic environment of the protons. The phenyl protons typically appear as a multiplet in the aromatic region, while the furan (B31954) protons resonate at distinct chemical shifts. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For substituted furans, substituent effects can be used to predict and assign chemical shifts with a high degree of accuracy. imperial.ac.uk
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Actual experimental values may vary slightly based on solvent and concentration.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H3 | ~6.5 | C2 (ipso-Br) |
| H4 | ~6.8 | C3 |
| Phenyl-H (ortho) | ~7.6 | C4 |
| Phenyl-H (meta) | ~7.4 | C5 (ipso-Phenyl) |
| Phenyl-H (para) | ~7.3 | Phenyl-C (ipso) |
| Phenyl-C (ortho) | ||
| Phenyl-C (meta) | ||
| Phenyl-C (para) |
2D NMR Techniques: To unequivocally assign these resonances and map the molecular connectivity, a series of 2D NMR experiments are employed. slideshare.netuvic.ca
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). wikipedia.orgsdsu.edu In this compound, a cross-peak would be expected between the furan protons H3 and H4, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (¹J coupling). sdsu.eduresearchgate.net This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²J or ³J coupling). wikipedia.orgsdsu.edu For instance, the furan proton H4 would show a correlation to the ipso-carbon of the phenyl ring (C5) and the bromine-bearing carbon (C2), providing crucial connectivity information across the furan ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.orgresearchgate.net This is particularly useful for determining stereochemistry and conformation in more complex derivatives. In this compound, a NOESY experiment could show a correlation between the furan proton H4 and the ortho-protons of the phenyl ring, confirming their spatial proximity.
Spin-spin coupling constants (J-couplings) provide valuable information about the bonding and geometry within a molecule. While ¹H-¹H coupling constants are readily observed in 1D spectra, heteronuclear coupling constants often require more specialized experiments.
³J(HH): The coupling constant between the furan protons (³J(H3,H4)) is typically in the range of 3-4 Hz, which is characteristic of furan systems. cdnsciencepub.com
nJ(CH): Long-range proton-carbon coupling constants can further confirm structural assignments. For example, the three-bond coupling (³J) between a phenyl proton and a furan carbon can be observed in HMBC spectra and helps to solidify the connection between the two ring systems. mdpi.com
nJ(CC): Carbon-carbon coupling constants can be measured using experiments like INADEQUATE, though this is less common due to sensitivity issues. These couplings provide direct evidence of the carbon skeleton.
Studies on furanose rings have shown that two-bond C-C-H coupling constants (²J(CCH)) are sensitive to the conformation of the ring, demonstrating the detailed structural information that can be extracted from these parameters. nih.gov
While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) offers insights into the structure, packing, and dynamics of materials in their bulk, crystalline, or amorphous forms. emory.edu For this compound and its derivatives, ssNMR could be used to:
Characterize Polymorphism: Different crystalline forms (polymorphs) of a compound will give distinct ssNMR spectra, allowing for their identification and characterization.
Determine Molecular Packing: Techniques like cross-polarization magic-angle spinning (CP-MAS) can reveal information about intermolecular interactions and how molecules are arranged in the crystal lattice. nih.gov
Probe Dynamics: Solid-state NMR can be used to study molecular motions, such as the rotation of the phenyl group relative to the furan ring, in the solid state.
The broad lines typically seen in solid-state NMR are due to anisotropic interactions that are averaged out in solution. emory.edu By applying techniques like magic-angle spinning, high-resolution spectra can be obtained, providing information analogous to solution NMR but for the solid phase. nih.goviastate.eduacs.org
Mass Spectrometry for Molecular Fragmentation Analysis and Isotopic Profiling
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. wikipedia.org
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₁₀H₇BrO), HRMS can distinguish its exact mass from other potential formulas with the same nominal mass. The presence of bromine is also readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. longdom.orgunt.edu This provides detailed information about the structure of the precursor ion. The fragmentation of this compound is expected to proceed through several characteristic pathways. wikipedia.orgscispace.com
Interactive Data Table: Plausible Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway Description |
| [C₁₀H₇BrO]⁺ | [C₁₀H₇O]⁺ | Br• | Initial loss of a bromine radical, a common fragmentation for brominated compounds. |
| [C₁₀H₇O]⁺ | [C₉H₇]⁺ | CO | Loss of carbon monoxide from the furan ring, a characteristic fragmentation of furans. |
| [C₁₀H₇BrO]⁺ | [C₄H₃BrO]⁺ | C₆H₄ | Cleavage of the phenyl group. |
| [C₁₀H₇BrO]⁺ | [C₆H₅]⁺ | C₄H₂BrO | Formation of the phenyl cation. |
The study of these fragmentation pathways, often aided by collision-induced dissociation (CID), helps to confirm the connectivity of the molecule. unt.eduyoutube.com For instance, the sequential loss of a bromine radical followed by carbon monoxide is strong evidence for a bromofuran structure. The fragmentation patterns of related furo-furan lactones and other lignans (B1203133) often show similar characteristic losses, such as CO and water, which aids in the structural elucidation of new members of these compound classes. researchgate.netlongdom.org
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
The determination of absolute structure is only relevant for crystals that lack a center of inversion (non-centrosymmetric space groups), which is a prerequisite for enantiopure chiral compounds. ed.ac.uk The diffraction pattern of one enantiomer is an inversion of the other, and by carefully analyzing anomalous scattering effects, the correct enantiomer can be identified. ed.ac.uk
Analysis of Intermolecular Interactions (e.g., C-H⋯O, π-π Stacking)
Furthermore, the furan ring's oxygen atom can act as a hydrogen bond acceptor, participating in weak C-H⋯O interactions with hydrogen atoms from neighboring molecules. rsc.org These directional interactions, along with π-π stacking, play a crucial role in the aggregation of molecules within the crystal, influencing the final solid-state structure. rsc.org The interplay between these different non-covalent forces defines the specific packing motif and density of the crystalline material.
Utilization of Bromine Anomalous Scattering for Structure Solution
The presence of the bromine atom in this compound is highly advantageous for X-ray crystallographic analysis due to the phenomenon of anomalous scattering (or anomalous dispersion). ucla.edu Anomalous scattering occurs when the energy of the incident X-rays is near the absorption edge of an atom, causing the atom's scattering factor to become a complex number with both real and imaginary components. researchgate.netwashington.edu
This effect is particularly pronounced for heavier elements like bromine. ucla.eduyoutube.com The anomalous scattering from bromine breaks Friedel's Law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are equal. The resulting differences in intensity, known as Bijvoet differences, are critical for solving the phase problem in crystallography and for the unambiguous determination of the absolute configuration of chiral molecules. ed.ac.ukresearchgate.net By tuning the X-ray source to an energy near bromine's K-absorption edge (approximately 13.47 keV or 0.92 Å), the anomalous signal can be maximized, making it a powerful tool for phasing and structure solution, especially in complex derivatives. ucla.edu
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule and probing its vibrational dynamics. iitm.ac.in For this compound, the spectra are characterized by vibrations originating from the furan ring, the phenyl ring, and the carbon-bromine bond. These techniques provide a molecular fingerprint that confirms the compound's structure.
The IR spectrum arises from changes in the dipole moment during a vibration, while the Raman spectrum results from changes in polarizability. globalresearchonline.net Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to assign the observed vibrational modes accurately. globalresearchonline.netnih.gov Studies on related furan derivatives show characteristic bands for ring stretching, C-H stretching, and C-H bending vibrations. globalresearchonline.netudayton.edu The presence of both the phenyl and bromo substituents influences the exact frequencies and intensities of the furan ring's vibrational modes. chemicalpapers.com
Below is a table summarizing the expected characteristic vibrational frequencies for this compound based on data from analogous compounds. globalresearchonline.netchemicalpapers.comlibretexts.org
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ring of Origin | Notes |
| Aromatic C-H Stretch | 3100-3000 | Phenyl & Furan | Typically appears at a slightly higher frequency than alkane C-H stretches. libretexts.org |
| C=C Stretch (in-ring) | 1600-1450 | Phenyl & Furan | Multiple bands are expected due to coupled vibrations in both aromatic rings. libretexts.org |
| Furan Ring Breathing | ~1414-1033 | Furan | Symmetric and asymmetric stretching vibrations characteristic of the furan heterocycle. globalresearchonline.net |
| C-O-C Asymmetric Stretch | ~1250 | Furan | A characteristic vibration of the furan ether group. |
| C-Br Stretch | 600-500 | - | The position can vary, but it is typically found in the lower frequency region of the spectrum. |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insight into the electronic transitions and photophysical properties of a molecule. For this compound, the key feature is the extended π-conjugated system that spans both the furan and phenyl rings. This conjugation is responsible for the molecule's characteristic absorption in the ultraviolet-visible region.
The UV-Vis spectrum is dominated by π→π* transitions. globalresearchonline.net In a closely related series of 5-phenyl-2-furonitriles, substitution of a hydrogen with a phenyl group at the 5-position of the furan ring results in a significant bathochromic (red) shift of the main absorption band, which is attributed to the extension of the conjugated system. chemicalpapers.com A similar effect is expected for this compound. The solvent environment can also influence the position of the absorption and emission maxima, a phenomenon known as solvatochromism, which is particularly pronounced in molecules with intramolecular charge transfer character. nih.gov
Fluorescence, the emission of light from an excited electronic state, may also be observed. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and environment. nih.gov Studies on other furan-containing organic semiconductors demonstrate that the electronic properties and emission characteristics can be tuned by modifying the molecular structure. nih.gov For instance, the nature of electron-donating or withdrawing groups attached to the π-system can significantly alter the absorption and emission wavelengths. nih.gov
The following table outlines the expected photophysical properties of this compound.
| Property | Expected Characteristics | Underlying Principle |
| UV-Vis Absorption (λmax) | Absorption in the UV region, likely >290 nm | π→π* transition within the extended conjugated system of the phenyl and furan rings. chemicalpapers.com |
| Molar Absorptivity (ε) | High | Allowed π→π* transitions typically have high molar absorptivity. |
| Fluorescence Emission | Potential emission at a longer wavelength than absorption (Stokes shift) | Radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). |
| Solvatochromism | Absorption and emission maxima may shift with solvent polarity. | Stabilization of the ground and excited states by the solvent can alter the energy gap between them. nih.gov |
Applications of 2 Bromo 5 Phenylfuran in Advanced Organic Synthesis and Materials Science
2-Bromo-5-phenylfuran as a Key Building Block in Complex Molecule Synthesis
The presence of the bromine atom on the furan (B31954) ring of this compound provides a reactive site for various cross-coupling reactions, making it an invaluable tool for synthetic chemists. This allows for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.
Synthesis of Natural Product Analogs Incorporating Furan Moieties
The furan motif is a common structural element in a vast array of natural products exhibiting a wide range of biological activities. The synthesis of analogs of these natural products is a crucial aspect of medicinal chemistry, as it allows for the exploration of structure-activity relationships and the development of new therapeutic agents. This compound serves as a key starting material in the synthesis of such analogs. For instance, it can be utilized in palladium-catalyzed cross-coupling reactions to introduce the 5-phenylfuran moiety into larger, more complex molecular scaffolds, mimicking the core structures of bioactive natural products.
Research has demonstrated the use of polysubstituted furans, which can be derived from precursors like this compound, in the preparation of lignan-like compounds. Lignans (B1203133) are a class of natural products with interesting biological properties. By employing reactions such as Friedel-Crafts acylation, it is possible to introduce various substituents onto the furan ring, leading to a diverse library of natural product analogs.
Table 1: Examples of Natural Product Analogs Synthesized Using Furan-Based Building Blocks
| Natural Product Class | Synthetic Strategy | Key Reaction |
| Lignans | Introduction of aryl groups | Friedel-Crafts Acylation |
| Neolignans | Cross-coupling reactions | Suzuki or Stille Coupling |
| Furan-containing alkaloids | Heterocycle formation | Cyclization Reactions |
Construction of Novel Heterocyclic Systems
The reactivity of the bromo-substituted furan ring in this compound makes it an excellent precursor for the construction of novel and complex heterocyclic systems. Halogenated furans are valuable in synthetic organic chemistry as they can participate in various reactions, including halogen dance reactions and palladium-catalyzed arylations. semanticscholar.orgresearchgate.net
For example, this compound can undergo reactions with various nucleophiles to form a range of substituted furans. These can then be subjected to further transformations, such as intramolecular cyclizations, to construct fused heterocyclic systems. The phenyl group at the 5-position can also influence the reactivity and regioselectivity of these reactions, allowing for precise control over the final product's structure.
Studies on similar brominated heterocycles, such as 5-bromobenzofuran, have shown their utility in synthesizing a variety of heterocyclic compounds like thiazolidinones and thiadiazoles through reactions with thiosemicarbazones and subsequent cyclizations. sciepub.com These examples highlight the potential of this compound to serve as a scaffold for creating diverse heterocyclic structures with potential applications in medicinal chemistry and materials science.
Development of Conjugated Polymers and Oligomers Incorporating 2-Phenylfuran (B99556) Units
The incorporation of the 2-phenylfuran unit, derivable from this compound, into conjugated polymers and oligomers has garnered significant interest. These materials exhibit unique electronic and optical properties due to the delocalization of π-electrons along the polymer backbone, making them suitable for various applications in electronics and photonics. digitellinc.com
Precursor for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)
Conjugated polymers containing the 2-phenylfuran moiety are promising candidates for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these polymers can be fine-tuned by modifying the polymer backbone and the substituents on the phenyl and furan rings.
The 2-phenylfuran unit can act as an electron-rich segment in donor-acceptor copolymers, which are commonly used in OPV applications. The bromine atom in this compound allows for its polymerization with various comonomers through cross-coupling reactions like Suzuki or Stille coupling, leading to the formation of well-defined conjugated polymers. researchgate.net The resulting polymers often exhibit strong absorption in the visible region of the electromagnetic spectrum and good charge-transport properties, which are essential for efficient solar energy conversion.
In the context of OLEDs, the incorporation of the 2-phenylfuran unit can influence the emission color and efficiency of the device. By carefully designing the polymer structure, it is possible to achieve emission across the visible spectrum, including the challenging blue region.
Table 2: Properties of Optoelectronic Materials Derived from Furan-Containing Polymers
| Property | Significance in Optoelectronics |
| High Molar Absorptivity | Efficient light harvesting in OPVs |
| Tunable Redox Chemistry | Optimization of energy levels for charge injection/extraction in OLEDs and OPVs |
| High Photoluminescence Quantum Yield | Enhanced efficiency in OLEDs |
| Good Charge Carrier Mobility | Efficient charge transport in both OLEDs and OPVs |
Polymers for Sensors and Molecular Recognition
The unique electronic and structural features of polymers incorporating 2-phenylfuran units also make them attractive for applications in chemical sensors and molecular recognition. The conjugated backbone of these polymers can interact with various analytes, leading to changes in their optical or electronic properties, which can be detected and used for sensing purposes.
For instance, the furan oxygen atom can act as a binding site for certain metal ions or organic molecules. By designing polymers with specific recognition sites, it is possible to create highly selective sensors for a variety of targets. The response of these sensors can be monitored through changes in fluorescence, absorbance, or conductivity.
Furthermore, the principles of molecular imprinting can be combined with these polymers to create materials with tailored recognition capabilities for specific molecules, opening up possibilities for advanced sensing and separation technologies.
Role of this compound in Catalysis and Ligand Design
While often utilized as a substrate, the 2-phenylfuran scaffold, accessible from this compound, has potential applications in the design of ligands for metal-catalyzed reactions. The furan ring, along with the phenyl substituent, can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex.
The electronic properties of the 2-phenylfuran moiety can be modulated by introducing different substituents on the phenyl ring. This allows for the fine-tuning of the ligand's donor-acceptor properties, which can have a significant impact on the performance of the catalyst. For example, electron-donating groups on the phenyl ring would increase the electron density on the furan oxygen, enhancing its coordination ability.
Although direct applications of this compound in catalysis are not extensively documented, the broader class of phenyl-substituted heterocycles has been shown to be effective as ligands in various catalytic transformations. For example, phenylthiazoles have been successfully employed as ligands for palladium(II) in cross-coupling reactions. This suggests that with further research and development, 2-phenylfuran-based ligands derived from this compound could find applications in a range of catalytic processes.
Precursors to N-Heterocyclic Carbenes (NHCs) or other Catalytic Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, prized for their strong σ-donating properties and steric tunability. The incorporation of a furan moiety into an NHC ligand framework can impart unique electronic and steric properties to the resulting metal complexes. While direct examples of the synthesis of NHC precursors from this compound are not extensively documented, the known reactivity of brominated furans provides a clear pathway for such transformations.
The bromine atom at the 2-position of this compound serves as a synthetic handle for the introduction of the necessary imidazolium (B1220033) or related heterocyclic precursors to NHCs. A plausible synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, to introduce an amino group at the 2-position. This could be followed by reaction with a suitable partner to construct the heterocyclic ring of the NHC precursor.
The synthesis of furan- and thiophene-functionalized bis(N-heterocyclic carbene) complexes of iron(II) has been reported, demonstrating the feasibility of incorporating five-membered aromatic heterocycles into NHC ligands nih.gov. In this work, furan- and thiophene-functionalized bis(imidazolium) salts were used as precursors to the corresponding bis(carbene) ligands nih.gov. This precedent supports the potential of this compound to be converted into analogous furan-containing imidazolium salts.
Table 1: Potential Synthetic Steps for Furan-Containing NHC Precursors from this compound
| Step | Reaction Type | Reactants | Product |
| 1 | Buchwald-Hartwig Amination | This compound, Amine (e.g., aniline (B41778) derivative) | 2-Amino-5-phenylfuran derivative |
| 2 | Ring Formation | 2-Amino-5-phenylfuran derivative, Glyoxal, Formaldehyde | Furan-substituted imidazolium salt (NHC precursor) |
The phenyl group at the 5-position of the furan ring in this compound can also play a crucial role in tuning the properties of the resulting NHC ligand. The steric bulk and electronic nature of this phenyl group can be readily modified, allowing for the synthesis of a library of ligands with varying properties. This modularity is a key advantage in the design of catalysts for specific applications.
Components in Chiral Catalysts
The development of chiral catalysts for asymmetric synthesis is a paramount goal in modern organic chemistry, enabling the selective synthesis of one enantiomer of a chiral molecule. Furan-containing scaffolds have been successfully employed in the design of chiral ligands and catalysts. The rigid, planar structure of the furan ring can provide a well-defined chiral environment around a metal center.
While specific applications of this compound in chiral catalyst synthesis are not widely reported, its structure suggests several avenues for its incorporation into chiral frameworks. The catalytic atroposelective construction of furan-based axially chiral scaffolds has been demonstrated, highlighting the potential of the furan core to serve as a backbone for chirality researchgate.net.
One potential application of this compound is in the synthesis of chiral phosphine (B1218219) ligands. The bromine atom can be displaced by a phosphine group through a metal-catalyzed coupling reaction or via a lithiation-trapping sequence. If the phenyl group at the 5-position is appropriately substituted to create a chiral axis or a stereocenter, the resulting furan-based phosphine could act as a chiral ligand in asymmetric catalysis.
Furthermore, the furan ring itself can participate in chiral recognition. For instance, in an enantioselective Friedel–Crafts reaction of cyclic N-sulfimines with 2-methoxyfuran (B1219529) catalyzed by chiral BINOL-derived phosphoric acids, the furan substrate interacts with the chiral catalyst to induce enantioselectivity mdpi.com. This demonstrates the ability of the furan moiety to be a key element in a chiral catalytic system.
Table 2: Potential Chiral Ligand Types Derived from this compound
| Ligand Type | Synthetic Approach | Potential Application |
| Chiral Phosphine Ligands | Lithiation followed by reaction with a chlorophosphine, or Pd-catalyzed phosphination. Chirality introduced via a substituent on the phenyl ring. | Asymmetric hydrogenation, cross-coupling reactions. |
| Chiral Bidentate Ligands | Functionalization at the bromine position and on the phenyl ring to introduce two coordinating groups. | Asymmetric allylic alkylation, Diels-Alder reactions. |
| Axially Chiral Furan-Based Scaffolds | Atroposelective coupling reactions utilizing the this compound core. | A wide range of asymmetric transformations. |
The versatility of the this compound scaffold, allowing for functionalization at both the bromine-bearing carbon and the phenyl ring, provides a rich platform for the design and synthesis of novel chiral ligands and catalysts. Future research in this area is likely to uncover new and efficient catalytic systems based on this promising building block.
Future Directions and Emerging Research Avenues for 2 Bromo 5 Phenylfuran Chemistry
Exploration of Novel Catalytic Transformations for 2-Bromo-5-phenylfuran
The reactivity of the carbon-bromine bond in this compound makes it an ideal substrate for a variety of catalytic cross-coupling reactions. A significant area of ongoing research is the development of novel catalytic systems to expand its synthetic utility. One promising avenue is the "halogen dance" reaction, a base-catalyzed intramolecular transposition of a halogen atom on an aromatic ring. This transformation allows for the synthesis of novel isomers that are otherwise difficult to access. For instance, 2-bromo-5-ethylfuran has been shown to convert to 4-bromo-2-ethylfuran under specific base-catalyzed conditions, a transformation applicable to phenylfuran derivatives.
Palladium-catalyzed direct heteroarylation is another key area of exploration. This method allows for the coupling of this compound with other heteroaromatic compounds, providing a direct route to complex biheteroaryl structures, which are prevalent in pharmaceuticals and functional materials. Research in this area focuses on developing more efficient and versatile palladium catalysts that can operate under milder conditions and with a broader substrate scope, including the use of esters as blocking groups to control regioselectivity.
Integration of this compound into Flow Chemistry Systems for Scalable Synthesis
To meet the demands for larger quantities of 2,5-disubstituted furans for industrial and pharmaceutical applications, researchers are increasingly turning to flow chemistry. Continuous-flow microreactors offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability.
Recent studies have highlighted the superiority of flow synthesis for producing 2,5-diaryl furans, which can be derived from this compound via cross-coupling. nih.gov A transition-metal-free approach using singlet oxygen followed by dehydration has been adapted to a continuous-flow setup, resulting in significantly higher yields and reduced waste compared to batch processing. nih.govnih.gov The ability to scale up production by simply extending the run time makes flow chemistry a critical tool for the industrial application of phenylfuran chemistry.
Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for 2,5-Diaryl Furans
| Compound | Batch Yield (%) | Continuous-Flow Yield (%) | Scale (mmol) | Reference |
|---|---|---|---|---|
| 2,5-Diphenylfuran | - | 77% | 1.0 | nih.gov |
| 2,5-Diphenylfuran | - | 53% | 10.0 | nih.gov |
| Unsymmetrical Furan (B31954) 9i | 21% | 40% | ~0.4 | nih.govnih.gov |
| 3-Hexyl-2,5-diphenylfuran | - | 58% | ~0.4 | nih.govnih.gov |
| Furan-phenylene 9m | 4% | 24% | ~0.4 | nih.govnih.gov |
Development of Sustainable and Eco-Friendly Synthetic Routes
Modern chemical synthesis places a strong emphasis on sustainability, focusing on reducing waste, avoiding hazardous reagents, and utilizing renewable resources. In the context of this compound chemistry, this involves two main strategies: developing greener reaction conditions and sourcing starting materials from biomass.
A significant step towards sustainability is the development of transition-metal-free synthetic routes for furan derivatives. nih.gov Traditional cross-coupling reactions often rely on precious and toxic metal catalysts like palladium. Alternative methods, such as the oxidation-dehydration sequence of 1,3-dienes, circumvent the need for these catalysts, reducing both cost and environmental impact. nih.govnih.gov
Furthermore, the furan ring itself is a key platform chemical that can be derived from renewable plant biomass. rsc.org Specifically, 5-hydroxymethylfurfural (B1680220) (HMF), produced from the dehydration of sugars, is a versatile precursor for a wide array of furan-based compounds. emerginginvestigators.org Developing efficient pathways to convert HMF and other biomass-derived furans into this compound and related structures is a primary goal for creating a truly sustainable chemical industry based on this scaffold.
Computational-Assisted Discovery of New Reactivity Modes and Material Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the behavior of molecules like this compound. These in silico methods allow researchers to explore reactivity, reaction mechanisms, and the electronic properties of novel materials before undertaking extensive laboratory work.
DFT calculations are used to analyze quantum chemical properties and predict reactivity. jrasb.com Methods such as Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), help to understand how the molecule will interact with other reagents. mdpi.com Furthermore, the calculation of Molecular Electrostatic Potential (MEP) maps can identify the electrophilic and nucleophilic sites on the molecule, guiding the design of new reactions. jrasb.com
For materials science applications, computational studies can predict key properties. For instance, DFT calculations have been used to investigate the nonlinear optical (NLO) properties of furan-containing molecules, which are crucial for applications in optoelectronics. physchemres.org By simulating the electronic structure and stability of polymers based on the 2-phenylfuran (B99556) scaffold, researchers can screen potential candidates for advanced materials with desired optical and electronic characteristics, accelerating the discovery process. exlibrisgroup.com
Advanced Materials Fabrication utilizing 2-Phenylfuran Scaffolds
The 2-phenylfuran scaffold is a promising building block for advanced materials, particularly in the field of optoelectronics. nih.govnih.gov The conjugated system of the phenyl and furan rings gives rise to interesting photophysical properties. Oligomers and polymers incorporating this structure have been investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov Future work will focus on fine-tuning these properties by synthesizing a variety of derivatives and co-polymers.
Beyond electronics, polymers derived from 2-phenylfuran could be used to fabricate advanced scaffolds for applications like tissue engineering. While this area is still nascent for this specific scaffold, established polymer fabrication techniques could be readily applied. Methods such as electrospinning, 3D printing (bioprinting), solvent casting with porogen leaching, and gas foaming are used to create highly defined, porous 3D structures from various polymers. These techniques allow for precise control over the scaffold's architecture, which is critical for guiding cell growth and tissue regeneration. The development of biocompatible and biodegradable polymers incorporating the 2-phenylfuran unit could open new avenues in biomedical materials science.
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-5-phenylfuran, and how can reaction conditions be controlled to maximize yield and purity?
The synthesis of halogenated benzofurans like this compound typically involves multi-step organic reactions, including Friedel-Crafts alkylation, halogenation, or Suzuki-Miyaura cross-coupling. Key parameters include:
- Temperature control : Maintaining low temperatures (e.g., 0–5°C) during bromination to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Reaction time optimization : Monitoring via thin-layer chromatography (TLC) to terminate reactions at intermediate stages. Post-synthesis, purification via column chromatography and recrystallization ensures high purity (>95%). Analytical validation using NMR (¹H/¹³C) and mass spectrometry (MS) is critical for structural confirmation .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Thin-layer chromatography (TLC) : To monitor reaction progress and identify intermediates.
- Nuclear magnetic resonance (NMR) : ¹H NMR (400–600 MHz) resolves aromatic proton environments, while ¹³C NMR confirms carbon frameworks.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for bromine.
- X-ray crystallography : For definitive structural elucidation of crystalline derivatives (e.g., boronic acid analogs) .
Advanced Research Questions
Q. How can molecular docking simulations and enzyme assays be applied to study this compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., COX-2, kinases). Parameters include grid size (20–25 Å) and exhaustiveness (≥8).
- Validation : Follow-up with enzyme inhibition assays (e.g., fluorometric or colorimetric kits) to measure IC₅₀ values.
- Cell-based assays : Use inflammatory models (e.g., LPS-induced RAW 264.7 macrophages) to correlate in silico predictions with anti-inflammatory activity .
Q. What strategies are employed to modify substituents on the benzofuran core to improve pharmacological profiles?
- Halogen substitution : Introducing electron-withdrawing groups (e.g., Br, F) enhances metabolic stability and target affinity.
- Functional group addition : Hydroxyl or carboxyl groups improve solubility for in vivo testing.
- Structure-activity relationship (SAR) studies : Systematic variation of substituents at positions 2 and 5, followed by comparative bioactivity assays .
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across studies?
- Experimental variables : Compare cell lines (e.g., HeLa vs. MCF-7), assay protocols (e.g., MTT vs. ATP-based viability), and compound purity.
- Meta-analysis : Use tools like RevMan to statistically integrate data from multiple studies, highlighting confounding factors (e.g., solvent effects, incubation time) .
Q. How can continuous flow reactors optimize the scalable synthesis of this compound derivatives?
Flow chemistry enables precise control over residence time and temperature, reducing side reactions. For brominated furans:
Q. How do structural analogs of this compound inform its mechanism of action in pharmacological studies?
Comparative studies with halogenated benzofurans (e.g., 5-Bromo-2-fluorophenyl derivatives) reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
